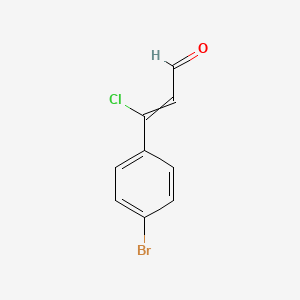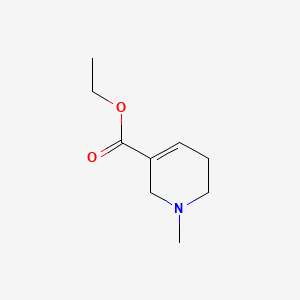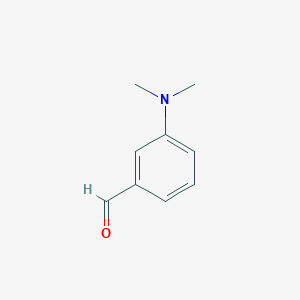
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine” is likely a heterocyclic compound due to the presence of pyrazole and pyrimidine rings in its structure . Pyrazoles and pyrimidines are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring attached to a pyrimidine ring via a single bond. The pyrazole ring would have a bromine atom attached, and the pyrimidine ring would have a chlorine atom attached .Aplicaciones Científicas De Investigación
Synthesis of Bipyrazoles
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine: is utilized as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are an important class of compounds due to their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. The bromo and chloro substituents on the pyrazole and pyrimidine rings, respectively, allow for further functionalization through various cross-coupling reactions.
Pharmaceutical Compound Development
This compound serves as a precursor in the development of various pharmaceutical compounds . Its structure is amenable to modifications that can lead to the creation of novel drugs with potential therapeutic applications. The presence of reactive halogen groups makes it a versatile intermediate in medicinal chemistry.
Biological Activity Studies
The halogenated pyrazole-pyrimidine scaffold is often explored for its biological activity . Researchers use this compound to synthesize derivatives that are then tested for a range of biological activities, such as enzyme inhibition, which is crucial in the discovery of new drugs.
Propiedades
IUPAC Name |
4-(4-bromopyrazol-1-yl)-6-chloropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN4/c8-5-2-12-13(3-5)7-1-6(9)10-4-11-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFRQSAFKUZCTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)N2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649993 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |
CAS RN |
957035-29-9 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














